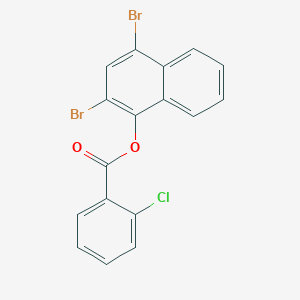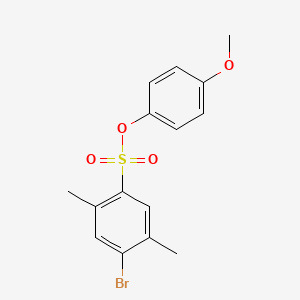
4-methoxyphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate (4-MPDB-1-S) is a sulfonated aromatic compound with a variety of applications in scientific research. It is a multi-functional compound that can be used as a reagent, a catalyst, and a ligand in chemical synthesis, and is also used in the study of biochemical and physiological processes. 4-MPDB-1-S has been used in a variety of research applications, including the synthesis of pharmaceuticals, the study of enzyme kinetics and enzyme inhibition, and the study of receptor-ligand interactions.
Scientific Research Applications
4-methoxyphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate has been used in a variety of research applications, including the synthesis of pharmaceuticals, the study of enzyme kinetics and enzyme inhibition, and the study of receptor-ligand interactions. It has been used as a reagent in the synthesis of pharmaceuticals such as antifungal agents and antimicrobial agents. It has also been used to study the interactions between enzymes and their substrates, and to study the inhibition of enzymes by other compounds. In addition, 4-methoxyphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate has been used as a ligand in the study of receptor-ligand interactions, such as the binding of drugs to receptors in the body.
Mechanism of Action
Target of Action
Based on its structure, it may interact with proteins or enzymes that have affinity for aromatic compounds .
Mode of Action
The compound likely undergoes electrophilic aromatic substitution, a common reaction for aromatic compounds . In this reaction, the electrophile (a molecule that seeks electrons) forms a sigma bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
The compound’s potential to undergo electrophilic aromatic substitution suggests it could influence pathways involving aromatic compounds .
Pharmacokinetics
Like other aromatic compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
The compound’s potential to undergo electrophilic aromatic substitution suggests it could influence cellular processes involving aromatic compounds .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of “4-methoxyphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate”. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to interact with its targets .
Advantages and Limitations for Lab Experiments
The main advantage of 4-methoxyphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate is its ability to bind to enzymes and receptors in the body, allowing for the study of enzyme kinetics and receptor-ligand interactions. It is also relatively easy to synthesize, and is relatively inexpensive compared to other compounds used for similar purposes. The main limitation of 4-methoxyphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate is that its mechanism of action is not well understood, making it difficult to predict its effects in different biochemical and physiological systems.
Future Directions
As 4-methoxyphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate is a relatively new compound, there are many potential future directions for research. One potential direction is to further investigate the mechanism of action of 4-methoxyphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate, in order to better understand its effects on enzymes and receptors. Another potential direction is to study its effects on other biochemical and physiological processes, such as cell signaling pathways and gene expression. Additionally, further research could be done to develop new methods of synthesizing 4-methoxyphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate, or to develop new pharmaceuticals or other compounds based on the compound. Finally, further research could be done to investigate the potential therapeutic applications of 4-methoxyphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate, such as its use as an anti-inflammatory or anti-cancer agent.
Synthesis Methods
4-methoxyphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate is synthesized from 4-methoxyphenol and 4-bromo-2,5-dimethylbenzene-1-sulfonyl chloride. The reaction is carried out in the presence of a catalytic amount of a base such as sodium hydroxide, potassium hydroxide, or sodium carbonate. The reaction is typically performed at room temperature or slightly elevated temperatures. The reaction product is then purified by recrystallization or column chromatography.
properties
IUPAC Name |
(4-methoxyphenyl) 4-bromo-2,5-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO4S/c1-10-9-15(11(2)8-14(10)16)21(17,18)20-13-6-4-12(19-3)5-7-13/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJSDWPDCRKVAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6434361.png)
![8H-acenaphthyleno[1,2-c]pyrazole](/img/structure/B6434366.png)
![N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide](/img/structure/B6434377.png)
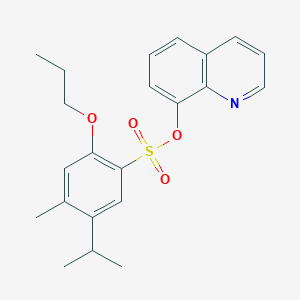
![N-{[1,1'-biphenyl]-4-yl}-5-bromo-2-methoxybenzene-1-sulfonamide](/img/structure/B6434393.png)

![2,5-dichloro-4-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6434404.png)
![N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6434409.png)
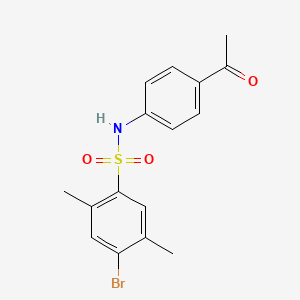

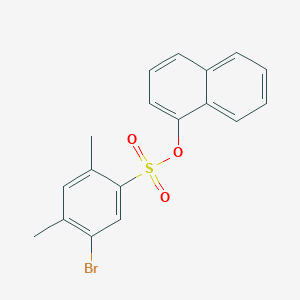
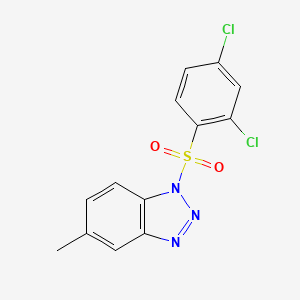
![4-bromo-3-ethoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6434473.png)
